molecular formula C24H30Cl2N2O4 B2403840 3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride CAS No. 1216618-94-8

3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride

Cat. No. B2403840
CAS RN: 1216618-94-8
M. Wt: 481.41
InChI Key: WRTYDTJOLYQQAL-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-4-one, also known as coumarin, which is a fragrant organic compound in the benzopyrone chemical class . It also contains a methoxyphenyl group and a methylpiperazinyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromen-4-one core would provide a rigid, planar structure, while the methoxyphenyl and methylpiperazinyl groups would add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chromen-4-one, methoxyphenyl, and methylpiperazinyl groups. Piperazines, in general, are known to participate in a variety of chemical reactions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4H-chromen-4-one, similar to the compound , have shown significant antimicrobial properties. In particular, a study by Mandala et al. (2013) on related compounds demonstrated substantial antibacterial and antifungal activities, compared to standards. These findings were further supported by structure-based investigations through docking studies with oxidoreductase proteins (Mandala et al., 2013).

Anticholinesterase Activity

Compounds structurally similar to the queried chemical have been found to exhibit inhibitory activity against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. A study by Filippova et al. (2019) synthesized and tested such compounds, revealing their potential utility in neurodegenerative disease research (Filippova et al., 2019).

Neuroprotective Effects

Research on derivatives of 4H-chromen-4-one has shown promise in neuroprotection, particularly against neurodegenerative conditions. Sameem et al. (2017) synthesized novel pyrano[3,2-c]chromene derivatives and evaluated them for their protective effects against oxidative stress in neural cells, a key factor in neurodegenerative diseases (Sameem et al., 2017).

Antidepressant and Anxiolytic Effects

Compounds with structural similarities to the 4H-chromen-4-one derivative have been studied for their potential antidepressant and anxiolytic effects. Pytka et al. (2015) explored the pharmacological properties of phenylpiperazine derivatives, revealing significant antidepressant-like and anxiolytic-like activities in animal models. This suggests potential applications in the treatment of mental health disorders (Pytka et al., 2015).

Synthesis of Medicinal Compounds

The compound may play a role in the synthesis of medicinal compounds. A study by Alonzi et al. (2014) on the synthesis of Warfarin and its analogues used related 4H-chromen-4-one derivatives in the process, indicating its potential use in pharmaceutical synthesis (Alonzi et al., 2014).

Photochemical Studies

Derivatives of 4H-chromen-4-one have been used in photochemical studies, which could have implications for the development of new materials or chemical processes. Dalal et al. (2017) conducted a study on the photo-reorganization of similar compounds, leading to the formation of novel organic structures (Dalal et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its potential applications .

properties

IUPAC Name

3-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4.2ClH/c1-17-22(29-15-14-26-12-10-25(2)11-13-26)9-8-20-23(27)21(16-30-24(17)20)18-4-6-19(28-3)7-5-18;;/h4-9,16H,10-15H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTYDTJOLYQQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCN(CC4)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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